molecular formula C9H11N3 B6358528 [(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine CAS No. 1553896-81-3

[(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine

Cat. No.: B6358528
CAS No.: 1553896-81-3
M. Wt: 161.20 g/mol
InChI Key: WGFNFPALXWYBHC-UHFFFAOYSA-N
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Description

[(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a methyl group at the 4-position and a methylamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylpyrazole with 3-chloromethylpyridine under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.

Scientific Research Applications

[(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.

    Material Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Comparison with Similar Compounds

[(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine can be compared with other pyrazolo[1,5-a]pyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in medicinal chemistry and material science.

Properties

IUPAC Name

(4-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7-3-2-4-12-9(7)8(5-10)6-11-12/h2-4,6H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFNFPALXWYBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=C(C=N2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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